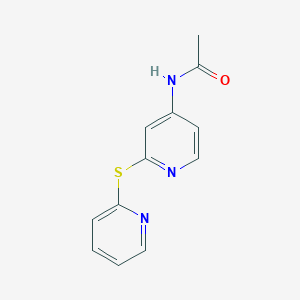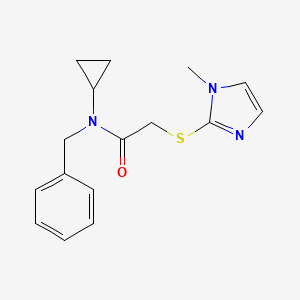![molecular formula C17H22N2O4S B7548178 ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention from researchers due to its unique properties. It is commonly referred to as EDP-420 and belongs to a class of compounds known as pyrrole carboxamides. EDP-420 has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of EDP-420 is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and proliferation. Additionally, EDP-420 has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
EDP-420 has been found to have several biochemical and physiological effects. In vitro studies have shown that EDP-420 inhibits the activity of enzymes involved in cell division and proliferation, which can lead to the death of cancer cells. Additionally, EDP-420 has been found to induce apoptosis in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EDP-420 in lab experiments is its ability to inhibit the growth of cancer cells in vitro. Additionally, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis. However, one limitation of using EDP-420 in lab experiments is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for research involving EDP-420. One potential direction is to investigate the use of EDP-420 in combination with other chemotherapeutic agents to enhance its efficacy in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of EDP-420 and its potential applications in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for EDP-420 could lead to increased availability for research purposes.
Conclusion:
In conclusion, EDP-420 is a chemical compound with potential applications in the treatment of cancer and inflammatory diseases. Its unique properties have made it the subject of several scientific studies, and its mechanism of action is still being investigated. While there are limitations to using EDP-420 in lab experiments, its potential benefits make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of EDP-420 involves a multi-step process that includes the reaction of 2-ethylphenylamine with 2,4-pentanedione to form 4-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrrole-2,5-dione. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to produce EDP-420. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
EDP-420 has been the subject of several scientific studies due to its potential applications in the treatment of cancer and inflammatory diseases. In vitro studies have shown that EDP-420 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-13-9-7-8-10-14(13)19-24(21,22)16-11(3)15(18-12(16)4)17(20)23-6-2/h7-10,18-19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDKJNOTQZEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(NC(=C2C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)

![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)




![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)